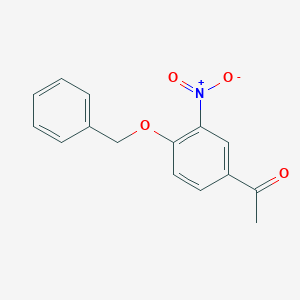

4-Benzyloxy-3-nitroacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitro-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-11(17)13-7-8-15(14(9-13)16(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKGFSOHSDMRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460603 | |

| Record name | 1-[4-(Benzyloxy)-3-nitrophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14347-05-8 | |

| Record name | 1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14347-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Benzyloxy)-3-nitrophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-Benzyloxy-3-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Benzyloxy-3-nitroacetophenone, a key intermediate in various synthetic pathways. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is a yellow solid organic compound. Its chemical structure, featuring a benzyloxy group and a nitro group on the acetophenone backbone, imparts specific physical and chemical characteristics that are crucial for its handling, storage, and application in organic synthesis.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various chemical data sources.

| Property | Value | Units |

| Molecular Formula | C₁₅H₁₃NO₄ | |

| Molecular Weight | 271.27 | g/mol |

| Melting Point | 134 - 136 | °C |

| Boiling Point (Predicted) | 426.6 ± 30.0 | °C |

| Density (Predicted) | 1.247 ± 0.06 | g/cm³ |

| Flash Point | 184.6 | °C |

| Vapor Pressure | 1.75E-07 | mmHg at 25°C |

| Solubility | Soluble in Chloroform, DMF, DMSO, Ethyl Acetate |

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published, the following are generalized, standard laboratory procedures for measuring the key properties listed above. These protocols are widely accepted in the field of organic chemistry.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range) are recorded.

Boiling Point Determination (Predicted)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. The provided boiling point for this compound is a predicted value, likely calculated using computational models. Experimental determination would require distillation under controlled pressure.

General Methodology for Distillation:

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet.

-

Procedure: The compound is placed in the distillation flask. The flask is heated to bring the liquid to a boil. The temperature of the vapor is recorded as the boiling point when it remains constant during the distillation process.

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent to be tested (e.g., 1 mL of Chloroform, DMF, DMSO, or Ethyl Acetate) is added to the test tube.

-

Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature. The degree of dissolution is observed visually. If the solid dissolves completely, it is considered soluble.

Synthetic Workflow

This compound is a valuable intermediate in organic synthesis. For instance, it can be used as a precursor for the synthesis of more complex molecules through reactions targeting the ketone, nitro, or benzylic functional groups. A common subsequent reaction is bromination at the α-position to the ketone.

A Comprehensive Technical Guide to 1-(4-(benzyloxy)-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of the chemical compound 1-(4-(benzyloxy)-3-nitrophenyl)ethanone, a key intermediate in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis protocols, and applications, with a focus on its role in pharmaceutical development.

Chemical Identity and Properties

1-(4-(benzyloxy)-3-nitrophenyl)ethanone, also known as 4-Benzyloxy-3-nitroacetophenone, is a versatile organic compound characterized by a nitro group and a benzyloxy moiety attached to an acetophenone core.[1] This unique structure makes it a valuable building block for synthesizing more complex molecules.[1]

Chemical Structure:

References

In-Depth Technical Guide: Spectral and Physicochemical Properties of 4-Benzyloxy-3-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and physicochemical characteristics of 4-Benzyloxy-3-nitroacetophenone, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of reported physical properties and predicted spectral data based on the analysis of analogous compounds. Detailed experimental protocols for its synthesis and general methodologies for spectral analysis are also included to support further research and application.

Physicochemical Properties

This compound is a solid, yellow compound at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14347-05-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₅H₁₃NO₄ | [1][3][5] |

| Molecular Weight | 271.27 g/mol | [1][3] |

| Melting Point | 134-136 °C | [1][2][6] |

| Boiling Point (Predicted) | 426.6 ± 30.0 °C | [2][3] |

| Density (Predicted) | 1.247 ± 0.06 g/cm³ | [2] |

| Flash Point (Predicted) | 184.6 °C | [2][6] |

| Solubility | Chloroform, DMF, DMSO, Ethyl Acetate | [1][3] |

Predicted Spectral Data

The following tables outline the predicted spectral data for this compound. These predictions are derived from its chemical structure and by comparison with the known spectral data of similar compounds such as 4-nitroacetophenone and 4-hydroxy-3-nitroacetophenone.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | Ar-H (H-2) |

| ~8.1 | dd | 1H | Ar-H (H-6) |

| ~7.5-7.3 | m | 5H | Ar-H (Benzyl) |

| ~7.2 | d | 1H | Ar-H (H-5) |

| ~5.3 | s | 2H | -OCH₂- |

| ~2.6 | s | 3H | -COCH₃ |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~196 | C=O |

| ~155 | C-O (C-4) |

| ~140 | C-NO₂ (C-3) |

| ~135 | C-Ar (Benzyl C-1') |

| ~132 | C-Ar (C-1) |

| ~130 | C-Ar (C-6) |

| ~129 | C-Ar (Benzyl C-2', C-6') |

| ~128 | C-Ar (Benzyl C-3', C-5') |

| ~127 | C-Ar (Benzyl C-4') |

| ~125 | C-Ar (C-2) |

| ~114 | C-Ar (C-5) |

| ~71 | -OCH₂- |

| ~27 | -CH₃ |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Weak | Aliphatic C-H Stretch |

| ~1700 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1480 | Medium | Aromatic C=C Stretch |

| ~1520, ~1340 | Strong | N-O Asymmetric & Symmetric Stretch (NO₂) |

| ~1250 | Strong | C-O-C Asymmetric Stretch (Aryl Ether) |

| ~1050 | Medium | C-O-C Symmetric Stretch (Aryl Ether) |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 271 | High | [M]⁺ (Molecular Ion) |

| 256 | Moderate | [M-CH₃]⁺ |

| 225 | Moderate | [M-NO₂]⁺ |

| 180 | Moderate | [M-C₇H₇O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium Ion) |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 4-hydroxyacetophenone, involving nitration followed by benzylation.

Step 1: Nitration of 4-Hydroxyacetophenone to 4-Hydroxy-3-nitroacetophenone

-

In a flask equipped with a stirrer, add 4-hydroxyacetophenone to a mixture of concentrated sulfuric acid and concentrated nitric acid at a controlled temperature, typically below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for a specified time while maintaining the low temperature.

-

Pour the reaction mixture onto crushed ice, leading to the precipitation of the crude 4-hydroxy-3-nitroacetophenone.

-

Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and then dry the product.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 4-hydroxy-3-nitroacetophenone.

Step 2: Benzylation of 4-Hydroxy-3-nitroacetophenone

-

Dissolve 4-hydroxy-3-nitroacetophenone in a suitable solvent such as acetone or DMF.

-

Add a base, for instance, potassium carbonate, to the solution.

-

Add benzyl chloride or benzyl bromide to the reaction mixture.

-

Heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.[3]

General Methods for Spectral Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using an FTIR spectrometer. The solid sample would be prepared as a KBr pellet, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced, and the resulting fragmentation pattern would be analyzed.

Synthesis Workflow Visualization

The following diagram illustrates the synthetic pathway for this compound, starting from 4-hydroxyacetophenone.

Caption: Synthetic route of this compound.

References

An In-depth Technical Guide to the Solubility Profile of 4-Benzyloxy-3-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Benzyloxy-3-nitroacetophenone, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is crucial for its handling, reaction optimization, and purification processes. This document outlines its known qualitative solubility, provides a comprehensive experimental protocol for quantitative solubility determination, and presents a visual workflow for these experimental procedures.

Physicochemical Properties

Before delving into its solubility, a summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 14347-05-8 | [1][2] |

| Molecular Formula | C15H13NO4 | [1][3] |

| Molecular Weight | 271.27 g/mol | [4] |

| Appearance | Yellow Solid | [2][5] |

| Melting Point | 134-136 °C | [2][3][5] |

| Boiling Point | 426.6±30.0 °C (Predicted) | [3][5] |

| Density | 1.247±0.06 g/cm3 (Predicted) | [3][5] |

Section 1: Solubility Profile

Currently, only qualitative solubility data for this compound is publicly available. This information indicates the solvents in which the compound is generally soluble.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound.

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [1][2][3][5][6] |

| Dimethylformamide (DMF) | Soluble | [1][2][3][5][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][3][5][6] |

| Ethyl Acetate | Soluble | [1][2][3][5][6] |

Note: This qualitative data does not specify the concentration at which the compound is soluble or the temperature at which these observations were made. For many applications, particularly in drug development and process chemistry, quantitative solubility data is essential. The following section provides a detailed protocol for determining this data.

Section 2: Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The method described below is a general and widely accepted approach for determining the solubility of a solid organic compound in various solvents.

Objective

To quantitatively determine the solubility of this compound in a selection of solvents at specified temperatures.

Materials and Equipment

-

This compound (highly purified)

-

Analytical balance (± 0.0001 g)

-

A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, hexane)

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Spatula

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Centrifuge (optional)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble, e.g., DMSO or acetonitrile).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations. These will be used to create a calibration curve.

-

-

Sample Preparation:

-

To a series of vials, add a known volume of the test solvent (e.g., 5 mL).

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient amount of time to ensure that the solution is saturated. A typical duration is 24 to 48 hours. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sampling:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. If necessary, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (0.45 µm) to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC analysis, inject a known volume of each standard and sample solution and record the peak area.

-

For UV-Vis analysis, measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for this compound.

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the analytical response (peak area or absorbance) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solutions using the equation of the line from the calibration curve.

-

Calculate the original concentration of the saturated solution (i.e., the solubility) by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Solubility Classification

The determined quantitative solubility can be classified according to standard pharmaceutical definitions.

| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |

| Very soluble | < 1 |

| Freely soluble | 1 - 10 |

| Soluble | 10 - 30 |

| Sparingly soluble | 30 - 100 |

| Slightly soluble | 100 - 1,000 |

| Very slightly soluble | 1,000 - 10,000 |

| Practically insoluble, or Insoluble | > 10,000 |

Section 3: Logical Relationships in Solubility Determination

The decision-making process for characterizing the solubility of a compound can be represented in a logical flow diagram. This helps in systematically selecting the appropriate subsequent steps based on the outcome of the initial tests.

Caption: Logical Flow for Solubility Classification.

This guide provides a framework for understanding and determining the solubility of this compound. The provided experimental protocol can be adapted to various solvents and conditions to generate the comprehensive quantitative data required for advanced research and development applications.

References

Technical Guide: Physicochemical Properties and Synthetic Overview of 4-Benzyloxy-3-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, specifically the melting point, of 4-Benzyloxy-3-nitroacetophenone. It includes experimental protocols for its determination and synthesis, catering to professionals in research and drug development.

Physicochemical Data

The quantitative properties of this compound are summarized below.

| Property | Value | Source(s) |

| Melting Point | 134-136 °C | [1][2][3] |

| Boiling Point | 426.6 ± 30.0 °C (Predicted) | [1][2] |

| Density | 1.247 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Flash Point | 184.6 °C | [1][4] |

| Molar Mass | 271.27 g/mol | [1][2] |

| Molecular Formula | C₁₅H₁₃NO₄ | [1][2][3] |

| Appearance | Yellow Solid | [2][3][5] |

| Solubility | Chloroform, DMF, DMSO, Ethyl Acetate | [2][3] |

| Storage | Sealed in dry, Store in freezer, under -20°C | [2] |

Experimental Protocols

Determination of Melting Point

This protocol outlines the capillary melting point determination method, a standard procedure for organic solids.

Materials and Equipment:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered)

-

Spatula

-

Mortar and pestle (optional, for grinding)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting range (134-136 °C).

-

When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Observe the sample closely through the magnifying lens.

-

-

Melting Point Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting). This range is the melting point.

Synthesis of this compound

While a direct synthesis protocol was not found in the search results, a general procedure can be adapted from the synthesis of similar nitroaromatic compounds. The following is a representative protocol for the nitration of 4-benzyloxyacetophenone.

Materials and Equipment:

-

4-benzyloxyacetophenone

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Crushed ice

-

Beaker

-

Büchner funnel and flask

-

Filter paper

-

Ethanol (for recrystallization)

-

Activated carbon

Procedure:

-

Initial Setup: In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add a measured amount of concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice bath until the temperature of the acid is between 0 and 5 °C.

-

Addition of Starting Material: Slowly add 4-benzyloxyacetophenone to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 5 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it. Add this mixture dropwise to the flask, maintaining the reaction temperature between -5 and 0 °C.

-

Reaction Quenching: After the addition is complete, stir the mixture for an additional 10 minutes. Then, carefully pour the reaction mixture over a large volume of crushed ice with stirring.

-

Isolation of Product: The crude this compound will precipitate as a yellow solid. Isolate the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product with cold water to remove any remaining acid.

-

Recrystallization: Purify the product by recrystallization from a suitable solvent, such as ethanol, with the possible addition of activated carbon to remove colored impurities.

-

Drying: Dry the purified yellow crystals of this compound.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the determination of the melting point and a conceptual pathway for the synthesis.

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to 4-Benzyloxy-3-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxy-3-nitroacetophenone, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical identity, synthesis protocols, and its significant role in the production of therapeutic agents.

Chemical Identity and Nomenclature

This compound is a substituted aromatic ketone. Its structure features a phenyl ring with an acetyl group, a nitro group, and a benzyloxy group attached. The compound is also known by several synonyms.

The IUPAC name for this compound is 1-(4-(benzyloxy)-3-nitrophenyl)ethanone .[1]

Table 1: Synonyms and Identifiers

| Type | Identifier |

| IUPAC Name | 1-(4-(benzyloxy)-3-nitrophenyl)ethanone |

| Synonym | 4'-Benzyloxy-3'-nitroacetophenone |

| 1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone | |

| (4-(Benzyloxy)-3-nitrophenyl)ethanone | |

| CAS Number | 14347-05-8 |

| Molecular Formula | C₁₅H₁₃NO₄ |

| Molecular Weight | 271.27 g/mol |

Role in Pharmaceutical Synthesis

This compound is not typically investigated for its own biological activity. Instead, its primary significance in the pharmaceutical industry is as a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[2]

Notably, it is a well-established precursor in the multi-step synthesis of Arformoterol , a long-acting β2-adrenoceptor agonist used for the treatment of chronic obstructive pulmonary disease (COPD). The acetophenone moiety, the nitro group, and the benzyl protecting group are all essential functionalities that are modified in subsequent synthetic steps to build the final drug molecule.

The following diagram illustrates the initial steps of a common synthetic route to Arformoterol, highlighting the central role of this compound.

Experimental Protocols

Detailed experimental procedures are critical for the successful application of this compound in a research and development setting. The following sections provide representative protocols for its synthesis and subsequent use.

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-Hydroxy-3-nitroacetophenone via a Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group with benzyl bromide.

Table 2: Reagents and Materials for Synthesis

| Reagent/Material | Quantity (Example) | Molar Eq. |

| 4-Hydroxy-3-nitroacetophenone | 10.0 g | 1.0 |

| Benzyl Bromide | 10.4 g (7.2 mL) | 1.1 |

| Potassium Carbonate (K₂CO₃) | 15.2 g | 2.0 |

| N,N-Dimethylformamide (DMF) | 100 mL | - |

| Ethyl Acetate | As needed | - |

| Water | As needed | - |

| Brine | As needed | - |

| Anhydrous Sodium Sulfate | As needed | - |

Procedure:

-

To a solution of 4-hydroxy-3-nitroacetophenone (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound as a solid.

Bromination of this compound

This protocol details the α-bromination of this compound, a subsequent step in the synthesis of Arformoterol.[1] This reaction introduces a bromine atom to the carbon adjacent to the carbonyl group, creating a reactive site for further elaboration.

Table 3: Reagents and Materials for Bromination

| Reagent/Material | Quantity (Example) |

| This compound | 5.4 g |

| Bromine | 3.2 g |

| Chloroform | 65 mL |

| Benzene | 20 mL |

Procedure:

-

Dissolve 5.4 g of this compound in 60 mL of chloroform in a suitable reaction flask.

-

Prepare a solution of 3.2 g of bromine in 5 mL of chloroform.

-

While stirring the acetophenone solution, add the bromine solution dropwise.

-

After the addition is complete, continue to stir the mixture for an additional 30 minutes.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Wash the resulting crystalline residue with 20 mL of benzene.

-

Dry the solid product to obtain 4-benzyloxy-3-nitro-α-bromoacetophenone.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry and drug development. While it does not possess known intrinsic biological activity that would place it in a signaling pathway, its role as a key building block, particularly in the synthesis of the COPD therapeutic Arformoterol, is well-established. The experimental protocols provided herein offer a guide for its synthesis and subsequent functionalization, underscoring its importance for professionals engaged in pharmaceutical research and manufacturing.

References

Technical Guide: Safety and Handling of 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 1-(4-(benzyloxy)-3-nitrophenyl)ethanone (CAS No: 14347-05-8). This document is intended for use by qualified individuals trained in chemical handling and laboratory safety procedures.

Chemical and Physical Properties

1-(4-(Benzyloxy)-3-nitrophenyl)ethanone is a yellow crystalline solid.[1] It is a key intermediate in the synthesis of various pharmaceuticals, most notably Arformoterol, a long-acting beta-adrenoceptor agonist used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[2]

Table 1: Physical and Chemical Properties of 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃NO₄ | [3] |

| Molecular Weight | 271.27 g/mol | |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 135 - 138 °C | [1] |

| Solubility | Soluble in Chloroform, DMF, DMSO, Ethyl Acetate | [4] |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [4] |

Safety and Hazard Information

This compound is irritating to the eyes, respiratory system, and skin.[3]

Table 2: Hazard and Precautionary Statements

| Category | Statement | Reference |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

First Aid Measures

-

In case of eye contact: Rinse immediately with plenty of water and seek medical advice.[3]

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Handling and Storage

-

Handling: Wear suitable protective clothing, gloves, and eye/face protection.[3] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is under -20°C.[4]

Experimental Protocols

While a detailed, publicly available protocol for the synthesis of 1-(4-(benzyloxy)-3-nitrophenyl)ethanone is not readily found, its role as a key intermediate is well-documented. A common subsequent reaction is its bromination to form 2-bromo-1-(4-(benzyloxy)-3-nitrophenyl)ethanone, a crucial step in the synthesis of Arformoterol.

Bromination of 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone

This protocol describes the synthesis of 4-benzyloxy-3-nitro-α-bromoacetophenone.[4]

Materials:

-

1-(4-(Benzyloxy)-3-nitrophenyl)ethanone (5.4 g)

-

Chloroform (65 ml)

-

Bromine (3.2 g)

-

Benzene (20 ml)

Procedure:

-

Dissolve 5.4 g of 1-(4-(benzyloxy)-3-nitrophenyl)ethanone in 60 ml of chloroform.

-

Prepare a solution of 3.2 g of bromine in 5 ml of chloroform.

-

Add the bromine solution dropwise to the solution of 1-(4-(benzyloxy)-3-nitrophenyl)ethanone with stirring.

-

Continue stirring the mixture for an additional 30 minutes after the addition is complete.

-

Concentrate the reaction mixture under reduced pressure.

-

Wash the resulting crystalline residue with 20 ml of benzene.

-

Dry the product to obtain 4-benzyloxy-3-nitro-α-bromoacetophenone (yield: 5.5 g).

Logical Workflow

As a direct signaling pathway for 1-(4-(benzyloxy)-3-nitrophenyl)ethanone is not established in the available literature, the following diagram illustrates its logical workflow as a key intermediate in the synthesis of the drug Arformoterol.

References

- 1. EP2348013A1 - Process for preparation of intermediates of arformoterol - Google Patents [patents.google.com]

- 2. 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone CAS 43229-01-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 1-[4-(benzyloxy)-3-nitrophenyl]ethanone [chembk.com]

- 4. prepchem.com [prepchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Benzyloxy-3-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-benzyloxy-3-nitroacetophenone from 4-hydroxy-3-nitroacetophenone via a Williamson ether synthesis. This reaction is a fundamental transformation in organic chemistry, crucial for the preparation of aryl ethers, which are common motifs in pharmaceuticals and other biologically active molecules. The protocol outlines the reaction setup, execution, work-up, and purification, and includes a summary of key quantitative data and safety information.

Introduction

The benzylation of phenols is a widely used method to protect the hydroxyl group or to introduce a benzyl moiety as a key structural component. The Williamson ether synthesis is a robust and versatile method for achieving this transformation.[1] It involves the deprotonation of a phenol with a suitable base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide, in this case, benzyl bromide.[2] this compound is a useful intermediate in organic synthesis. This application note provides a comprehensive guide for its preparation in a laboratory setting.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactant | 4-Hydroxy-3-nitroacetophenone |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| Melting Point | 132-135 °C |

| Reagent | Benzyl Bromide |

| Molecular Formula | C₇H₇Br |

| Molecular Weight | 171.04 g/mol |

| Product | This compound |

| Molecular Formula | C₁₅H₁₃NO₄ |

| Molecular Weight | 271.27 g/mol |

| Melting Point | 134-136 °C[3] |

| Reaction | |

| Typical Solvent | N,N-Dimethylformamide (DMF) |

| Base | Potassium Carbonate (K₂CO₃) |

| Reaction Temperature | 100 °C |

| Reaction Time | 3 hours |

| Purity (typical) | >95% (after purification) |

Experimental Protocols

This protocol is adapted from a similar Williamson ether synthesis procedure.[4]

Materials and Reagents:

-

4-Hydroxy-3-nitroacetophenone

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ice water

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Reflux condenser

-

Dropping funnel

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-nitroacetophenone (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 eq).

-

Reagent Addition: Stir the mixture vigorously at room temperature for 15-20 minutes. Subsequently, add benzyl bromide (1.05 eq) dropwise to the reaction mixture using a dropping funnel.

-

Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 3 hours with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice water, which will cause the product to precipitate.

-

Isolate the resulting solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with deionized water (3 x volume of the flask).

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.

-

Alternatively, for non-crystalline products or to remove soluble impurities, an aqueous work-up can be performed. Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

-

Safety Precautions:

-

This experiment should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

-

Benzyl bromide is a lachrymator and should be handled with care.

-

DMF is a skin irritant and can be absorbed through the skin. Avoid contact.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Visualizations

Caption: Reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

References

Application Notes and Protocols for the Nitration of 4-Benzyloxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-benzyloxy-3-nitroacetophenone via the nitration of 4-benzyloxyacetophenone. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates. The protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, workup, and purification. Additionally, comprehensive characterization data for the final product is presented in a structured format for easy reference. Safety precautions and a visual workflow diagram are included to ensure safe and efficient execution of the procedure.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be readily converted into other functionalities, such as amines, making it a versatile synthon in the preparation of complex molecules, including active pharmaceutical ingredients. The nitration of 4-benzyloxyacetophenone specifically yields this compound, a key intermediate in the synthesis of various target compounds. This protocol details a reliable method for this transformation using a standard nitrating mixture of nitric acid and sulfuric acid.

Data Presentation

A summary of the reactants, products, and key experimental parameters is provided in the table below for quick reference.

| Compound | Role | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Amount (g or mL) |

| 4-Benzyloxyacetophenone | Starting Material | 10031-64-2 | 226.27 | 10.0 | 2.26 g |

| Concentrated Sulfuric Acid | Reagent / Solvent | 7664-93-9 | 98.08 | - | 10 mL |

| Concentrated Nitric Acid | Reagent | 7697-37-2 | 63.01 | 11.0 | ~0.7 mL |

| This compound | Product | 14347-05-8 | 271.27 | - | - |

Product Characterization Data:

| Property | Value |

| Appearance | Yellow solid |

| Melting Point | 134-136 °C[1] |

| Solubility | Chloroform, DMF, DMSO, Ethyl Acetate[1] |

| ¹H NMR | Data not available in the searched sources. |

| ¹³C NMR | Data not available in the searched sources. |

| IR Spectrum | Data not available in the searched sources. |

Experimental Protocol

1. Materials and Equipment:

-

4-Benzyloxyacetophenone

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Crushed ice

-

Deionized water

-

Ethanol

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-salt bath

-

Thermometer

-

Büchner funnel and filter paper

-

Beakers

-

Standard laboratory glassware

2. Procedure:

-

Reaction Setup:

-

Place 2.26 g (10.0 mmol) of 4-benzyloxyacetophenone into a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 10 mL of concentrated sulfuric acid to the flask.

-

Cool the mixture to 0 °C in an ice-salt bath with continuous stirring.

-

-

Nitration:

-

In a separate beaker, prepare the nitrating mixture by carefully adding ~0.7 mL (11.0 mmol) of concentrated nitric acid to 2 mL of cold concentrated sulfuric acid.

-

Cool the nitrating mixture in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of 4-benzyloxyacetophenone in sulfuric acid over a period of 15-20 minutes.

-

Maintain the reaction temperature at or below 5 °C throughout the addition.

-

-

Reaction Monitoring:

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Carefully pour the reaction mixture onto a beaker containing approximately 50 g of crushed ice with vigorous stirring.

-

A yellow precipitate of this compound will form.

-

Allow the ice to melt completely.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Recrystallize the crude product from ethanol to obtain pure this compound as a yellow solid.

-

Dry the purified product in a desiccator.

-

3. Safety Precautions:

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.

-

The product, this compound, is irritating to the eyes, respiratory system, and skin.[1] Avoid inhalation and contact with skin and eyes.

Diagram

Caption: Experimental workflow for the nitration of 4-benzyloxyacetophenone.

References

Application Notes and Protocols for Reactions Involving the Ketone Group of 4-Benzyloxy-3-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations targeting the ketone functional group of 4-Benzyloxy-3-nitroacetophenone. This compound serves as a versatile intermediate in the synthesis of various pharmacologically relevant molecules. The following sections detail procedures for reduction, condensation, and amination reactions, offering pathways to a diverse range of derivatives.

Reduction of the Ketone to a Secondary Alcohol

The reduction of the ketone in this compound to the corresponding secondary alcohol, 1-(4-(benzyloxy)-3-nitrophenyl)ethanol, is a fundamental transformation. This alcohol can serve as a precursor for further functionalization. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, leaving the nitro and benzyloxy groups intact under controlled conditions.

Experimental Protocol: Sodium Borohydride Reduction

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask. The recommended concentration is approximately 0.25 M.[1]

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition. In theory, one mole of NaBH₄ can reduce four moles of a ketone; however, in practice, an excess is used to ensure complete reaction.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 1-2 hours.

-

Quenching: Slowly add a dilute acid, such as 1 M HCl, to the reaction mixture to quench the excess NaBH₄. Be cautious as hydrogen gas evolution may occur.

-

Extraction: Remove the organic solvent under reduced pressure. Add water and ethyl acetate to the residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-(4-(benzyloxy)-3-nitrophenyl)ethanol.

Quantitative Data for Ketone Reduction

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Nitroacetophenone | NaBH₄ | Ethanol | Room Temp | 1-2 | Not specified | [1] |

| Acetophenone | NaBH₄ | Methanol | 0 | 0.1-0.2 | Not specified |

Note: Yields are highly dependent on reaction scale and purification method. The data for 3-nitroacetophenone is presented as a close analog.

Claisen-Schmidt Condensation for Chalcone Synthesis

The ketone group of this compound can undergo a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes to synthesize chalcones.[2] These α,β-unsaturated ketones are important scaffolds in medicinal chemistry with a wide range of biological activities. The reaction proceeds via an aldol condensation followed by dehydration.[3]

Experimental Protocol: Base-Catalyzed Chalcone Synthesis

-

Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted benzaldehyde (1.0-1.2 eq) in ethanol or methanol.

-

Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of a base, such as 10% sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Reaction: Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.

-

Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the pure product.

Quantitative Data for Claisen-Schmidt Condensation

| Acetophenone Derivative | Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |

| 4-Methoxyacetophenone | Benzaldehyde | NaOH | Ethanol | Not specified | 84 | [3] |

| 4-Nitroacetophenone | Substituted Benzaldehydes | NaOH | Ethanol | Overnight | Moderate | [2] |

| Various Acetophenones | Various Benzaldehydes | NaOH (solid) | Solvent-free (grinding) | 5-15 min | 96-98 |

Note: The presence of a nitro group on the acetophenone can influence the reaction conditions and yields.

Reductive Amination to Form Secondary Amines

Reductive amination provides a direct method to convert the ketone group into a C-N bond, forming a secondary amine. This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common reagent for this transformation as it is less reactive towards the ketone starting material compared to the iminium ion intermediate.

Experimental Protocol: Reductive Amination

-

Imine Formation: In a flask, dissolve this compound (1.0 eq) and a primary amine (1.0-1.5 eq) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF). Add acetic acid (1.0-2.0 eq) as a catalyst. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC for the disappearance of the starting materials. This may take several hours to overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: After filtration, concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

Quantitative Data for Reductive Amination of Ketones

| Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| Cycloheptanone | Cycloheptylamine | NaBH(OAc)₃ | Dichloroethane | 96 | |

| Various Ketones | Various Amines | H₂/Pd | Ethanol | 17-99 | |

| Various Ketones | N-Methylaniline | HSiCl₃/TMEDA | Not specified | Good to excellent |

Note: The provided data illustrates the general efficiency of reductive amination for various ketones.

Visualizing Synthetic Pathways and Mechanisms

To better understand the relationship between these reactions and the underlying chemical processes, the following diagrams are provided.

Caption: Synthetic workflow from this compound.

Caption: Mechanism of the Claisen-Schmidt condensation reaction.

References

Application Note: Synthesis of 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone

Abstract

This application note details a robust and reproducible protocol for the synthesis of 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone, a key intermediate in the manufacturing of various active pharmaceutical ingredients, including the long-acting beta-adrenoceptor agonist, Arformoterol.[1] The described method involves the alpha-bromination of 4-Benzyloxy-3-nitroacetophenone. This document provides comprehensive experimental procedures, reagent specifications, and data presentation to facilitate adoption by researchers in drug discovery and process development.

Introduction

This compound is a common starting material in medicinal chemistry. Its selective bromination at the alpha-position of the acetyl group yields 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone, a critical building block for more complex molecules. The electron-withdrawing nature of the nitro group and the acetyl group on the aromatic ring deactivates the ring towards electrophilic aromatic substitution, favoring the alpha-bromination of the ketone under appropriate conditions. This protocol outlines a straightforward and efficient method for this transformation.

Reaction Scheme

Experimental Protocol

This protocol is adapted from established literature procedures.[1][2][3]

Materials and Reagents:

| Reagent | Grade | Supplier | CAS Number |

| This compound | ≥98% | Sigma-Aldrich | 14347-05-8 |

| Bromine (Br₂) | Reagent Grade, ≥99.5% | Sigma-Aldrich | 7726-95-6 |

| Chloroform (CHCl₃) | ACS Grade, ≥99.8% | Fisher Scientific | 67-66-3 |

| Dichloromethane (CH₂Cl₂) | ACS Grade, ≥99.5% | Fisher Scientific | 75-09-2 |

| Trimethylphenylammonium tribromide | ≥98% | Sigma-Aldrich | 4207-56-1 |

| Ethyl Acetate | ACS Grade, ≥99.5% | Fisher Scientific | 141-78-6 |

| Deionized Water | N/A | N/A | 7732-18-5 |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

Procedure 1: Using Liquid Bromine

-

Reaction Setup: In a well-ventilated fume hood, dissolve 5.4 g of this compound in 60 ml of chloroform in a round-bottom flask equipped with a magnetic stir bar.[3]

-

Bromine Addition: In a separate container, carefully prepare a solution of 3.2 g of bromine in 5 ml of chloroform.[3] Add this bromine solution dropwise to the stirred solution of the acetophenone derivative at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for an additional 30 minutes after the addition is complete.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether: ethyl acetate (2:1).

-

Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crystalline residue.[3]

-

Purification: Wash the resulting solid with 20 ml of benzene and dry to yield the final product.[3] For higher purity, the crude product can be recrystallized from ethyl acetate.

Procedure 2: Using Trimethylphenylammonium Tribromide

-

Reaction Setup: Dissolve 200 g of this compound in 1000 mL of dichloromethane in a suitable reaction vessel.[1]

-

Reagent Addition: Add 277 g of trimethylphenylammonium tribromide to the solution.[1]

-

Reaction Conditions: Heat the reaction mixture to 30°C and maintain this temperature for 4 hours.[1]

-

Work-up: After the reaction is complete, pour the mixture into water.

-

Isolation and Purification: Filter the resulting precipitate, wash it with water, and dry to obtain the product.[1]

Data Summary

| Parameter | Procedure 1 (Bromine)[3] | Procedure 2 (Tribromide)[1] |

| Starting Material Mass | 5.4 g | 200 g |

| Brominating Agent Mass | 3.2 g | 277 g |

| Solvent | Chloroform | Dichloromethane |

| Reaction Temperature | Room Temperature | 30°C |

| Reaction Time | ~ 1 hour | 4 hours |

| Product Yield | 5.5 g (approx. 79%) | 253 g (98%) |

| Melting Point | 135-136°C | Not specified |

| Appearance | Crystalline solid | Not specified |

Workflow and Logic Diagram

The following diagram illustrates the key steps in the synthesis and purification of 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone.

References

Application Notes and Protocols: 4-Benzyloxy-3-nitroacetophenone as a Key Precursor in the Asymmetric Synthesis of Arformoterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). Its stereoselective synthesis is of significant pharmaceutical interest, as the (S,S)-enantiomer is inactive and may contribute to off-target effects. A common and efficient strategy for the synthesis of Arformoterol involves the use of 4-Benzyloxy-3-nitroacetophenone as a readily available starting material. This document provides detailed application notes and experimental protocols for the multi-step synthesis of Arformoterol, commencing from this compound. The protocols are compiled from various established synthetic routes and are intended to guide researchers in the replication and optimization of this critical manufacturing process.

Introduction

The synthesis of enantiomerically pure Arformoterol from this compound involves a series of key transformations. The general synthetic pathway begins with the bromination of the acetophenone, followed by an asymmetric reduction to establish the first chiral center. The resulting bromohydrin is then converted to a chiral epoxide, which is a crucial intermediate. This epoxide is subsequently coupled with a chiral amine, (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine, to introduce the second chiral center. Finally, a series of deprotection and formylation steps yield the final Arformoterol drug substance. This application note details the critical steps, reagents, and conditions for this synthetic route.

Synthesis Pathway Overview

The overall synthetic transformation from this compound to Arformoterol is depicted below. This multi-step process is designed to control the stereochemistry at both chiral centers of the final molecule.

Application Notes and Protocols for the Catalyic Reduction of 2'-bromo-4-benzyloxy-3-nitroacetophenone

Introduction

The selective reduction of the nitro group in 2'-bromo-4-benzyloxy-3-nitroacetophenone is a critical transformation in synthetic organic chemistry, particularly in the pharmaceutical industry. This compound serves as a key intermediate in the synthesis of various pharmaceutically active compounds, including the long-acting β2-adrenoceptor agonist, Arformoterol.[1][2][3] The primary challenge in this reduction lies in achieving high chemoselectivity, specifically the reduction of the nitro group to an amine without affecting the other sensitive functional groups present in the molecule: the α-bromo ketone, the benzyloxy ether, and the aromatic bromine. This document provides detailed application notes and a compilation of established protocols for the catalytic reduction of 2'-bromo-4-benzyloxy-3-nitroacetophenone, offering a comparative overview of different methodologies to guide researchers and drug development professionals in selecting the most suitable approach for their specific needs.

Overview of Reductive Strategies

Several methods are commonly employed for the reduction of aromatic nitro groups. The choice of reagent and reaction conditions is paramount to ensure the desired chemoselectivity and to avoid undesirable side reactions such as dehalogenation, reduction of the ketone, or cleavage of the benzyl ether. The principal strategies for the reduction of 2'-bromo-4-benzyloxy-3-nitroacetophenone include:

-

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. Common catalysts include Palladium on carbon (Pd/C) and Raney® Nickel. While highly efficient, care must be taken to prevent over-reduction and dehalogenation. Raney® Nickel is often preferred for substrates containing halogens due to a lower propensity for dehalogenation compared to Pd/C.

-

Metal-Mediated Reductions: Reagents such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are robust and effective for nitro group reductions. These methods are often highly chemoselective, leaving carbonyls and halides intact.

-

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as formic acid or ammonium formate, in the presence of a catalyst (e.g., Raney® Nickel or Pd/C). It offers a practical alternative to using high-pressure hydrogen gas.

Data Presentation

The following table summarizes the various methodologies for the catalytic reduction of 2'-bromo-4-benzyloxy-3-nitroacetophenone, providing a comparative overview of the reaction conditions and expected outcomes.

| Method | Catalyst/Reagent | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |

| Catalytic Hydrogenation | Raney® Nickel, H₂ (gas) | Toluene/IPA | 40°C | 20 h | High | Based on a protocol for a downstream intermediate of Arformoterol. High pressure (18 atm) was used. Raney® Nickel is known to be effective for substrates where dehalogenation is a concern.[4] |

| Transfer Hydrogenation | Raney® Nickel, Formic Acid (90%) | Methanol | Room Temperature | 10 - 30 min | 80 - 90 | This is a general protocol for the selective reduction of nitro compounds in the presence of halogens and carbonyl groups.[5] It is a rapid, mild, and high-yielding method that avoids high-pressure hydrogen. |

| Metal-Mediated Reduction | Iron (Fe) powder, Ammonium Chloride (NH₄Cl) | Ethanol/Water | 70°C | 1 - 3 h | ~70-90 | A general and robust method for chemoselective nitro group reduction.[6] The reaction medium is nearly neutral, which is advantageous for acid-sensitive substrates. |

| Metal-Mediated Reduction | Tin(II) Chloride dihydrate (SnCl₂·2H₂O), HCl | Ethanol | Reflux | Variable | Good | A classic and effective method for the chemoselective reduction of nitroarenes in the presence of a ketone. The acidic conditions might be a consideration for substrates prone to acid-catalyzed side reactions. |

Experimental Protocols

Protocol 1: Transfer Hydrogenation using Raney® Nickel and Formic Acid

This protocol is adapted from a general method for the selective reduction of nitro compounds and is expected to be highly effective for 2'-bromo-4-benzyloxy-3'-nitroacetophenone, offering a mild and rapid conversion.[5]

Materials:

-

2'-bromo-4-benzyloxy-3'-nitroacetophenone (1.0 eq)

-

Raney® Nickel (slurry in water, ~50% w/w)

-

Methanol (MeOH)

-

Formic Acid (90%)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Celite® or a similar filter aid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 2'-bromo-4-benzyloxy-3'-nitroacetophenone (e.g., 5 mmol) in methanol (3 mL).

-

Catalyst Addition: Carefully add Raney® Nickel (0.2-0.3 g of the aqueous slurry) to the suspension.

-

Initiation of Reduction: With vigorous stirring, add 90% formic acid (2.5 mL) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 10-30 minutes.

-

Work-up:

-

Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake thoroughly with the organic solvent.

-

Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining formic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 2'-bromo-4-benzyloxy-3'-aminoacetophenone.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary.

Protocol 2: Metal-Mediated Reduction using Iron and Ammonium Chloride

This protocol utilizes a classic and cost-effective method for the chemoselective reduction of nitroarenes.[6]

Materials:

-

2'-bromo-4-benzyloxy-3'-nitroacetophenone (1.0 eq)

-

Iron powder (Fe, fine grade) (10 eq)

-

Ammonium Chloride (NH₄Cl) (10 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Celite®

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add a solution of 2'-bromo-4-benzyloxy-3'-nitroacetophenone (e.g., 15.0 g, 40.7 mmol) in a 4:1 mixture of ethanol and water (60 mL).

-

Addition of Reagents: To the solution, add iron powder (22.7 g, 407.6 mmol) and ammonium chloride (21.8 g, 407.6 mmol).

-

Reaction: Heat the reaction mixture to 70°C and stir vigorously for 1-3 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

Filter the hot suspension through a pad of Celite®, and wash the filter cake extensively with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Suspend the resulting residue in water and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude 2'-bromo-4-benzyloxy-3'-aminoacetophenone by column chromatography or recrystallization as needed.

Visualizations

Reaction Pathway

Caption: Reaction scheme for the catalytic reduction of the nitro group.

Experimental Workflow

Caption: General experimental workflow for the reduction reaction.

Conclusion

The catalytic reduction of 2'-bromo-4-benzyloxy-3'-nitroacetophenone to its corresponding amine is a pivotal step in the synthesis of important pharmaceutical compounds. The choice of reduction methodology is critical to ensure high yield and chemoselectivity. Transfer hydrogenation with Raney® Nickel and formic acid offers a mild, rapid, and efficient route, while the classic metal-mediated reduction with iron and ammonium chloride provides a robust and cost-effective alternative. The protocols detailed in this document provide a comprehensive guide for researchers to perform this transformation successfully. It is recommended to perform small-scale trial reactions to optimize the conditions for the specific substrate and desired scale of the reaction. Careful monitoring of the reaction progress is essential to prevent over-reduction and the formation of byproducts.

References

- 1. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone | 43229-01-2 [chemicalbook.com]

- 2. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone CAS#: 43229-01-2 [amp.chemicalbook.com]

- 3. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

Application Notes and Protocols for the Deprotection of the Benzyl Group in 4-Benzyloxy-3-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the benzyl group in 4-Benzyloxy-3-nitroacetophenone to yield 4-Hydroxy-3-nitroacetophenone. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The presence of a nitro group on the aromatic ring necessitates careful selection of deprotection methods to avoid its reduction. This guide outlines three effective methods: Catalytic Hydrogenation, Transfer Hydrogenation, and Boron Trichloride (BCl₃)-mediated cleavage, offering a range of options depending on the available resources and desired selectivity.

Introduction

The benzyl ether is a common protecting group for phenols due to its stability under a wide range of reaction conditions and its relatively straightforward removal. However, in the context of multifunctional molecules like this compound, the deprotection strategy must be carefully considered to ensure the integrity of other sensitive functional groups, primarily the nitro group. Standard catalytic hydrogenation conditions can often lead to the undesired reduction of the nitro group. Therefore, methodologies that offer high chemoselectivity are paramount.

This guide presents a comparative overview of three distinct and effective debenzylation protocols. Each method is detailed with step-by-step experimental procedures, a summary of reaction parameters, and expected outcomes to assist researchers in selecting the most suitable method for their specific needs.

Methods Overview

Three primary methods for the deprotection of this compound are discussed:

-

Catalytic Hydrogenation using a Specialized Catalyst: This method employs a commercially available palladium catalyst engineered for high selectivity, enabling the hydrogenolysis of the benzyl ether without significant reduction of the nitro group under mild conditions.[1][2]

-

Transfer Hydrogenation: A mild and efficient alternative to traditional catalytic hydrogenation, this method utilizes a hydrogen donor in the presence of a palladium catalyst. It often provides excellent selectivity for debenzylation over nitro group reduction.

-

Boron Trichloride (BCl₃)-Mediated Debenzylation: A powerful Lewis acid-mediated cleavage that offers a non-reductive pathway for debenzylation. The inclusion of a cation scavenger is crucial to prevent side reactions, and this method is particularly useful when hydrogenation-based methods are not viable.[3][4]

Data Presentation

The following tables summarize the key quantitative data for each deprotection method, allowing for easy comparison of their efficacy and reaction conditions.

Table 1: Comparison of Debenzylation Methods for this compound

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Catalytic Hydrogenation | SiliaCat Pd(0) (1-2 mol%) | Methanol | Room Temperature | 2 - 4 | ~95 |

| Transfer Hydrogenation | 10% Pd/C (10 wt%) / Ammonium Formate (5 eq) | Methanol | Reflux | 1 - 3 | ~90 |

| BCl₃-Mediated Cleavage | BCl₃ (2 eq) / Pentamethylbenzene (3 eq) | Dichloromethane | -78 to Room Temp | 1 - 2 | ~85 |

Experimental Protocols

Protocol 1: Selective Catalytic Hydrogenation using SiliaCat Pd(0)

This protocol outlines the debenzylation of this compound using a highly selective heterogeneous palladium catalyst under mild hydrogen pressure.[1][2]

Materials:

-

This compound

-

SiliaCat Pd(0) (1-2 mol%)

-

Methanol (HPLC grade)

-

Hydrogen gas supply (balloon or Parr apparatus)

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

To a reaction flask containing a magnetic stir bar, add this compound (1.0 eq).

-

Add methanol to achieve a substrate concentration of approximately 0.07 M.

-

Carefully add SiliaCat Pd(0) (1-2 mol%) to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Maintain a positive pressure of hydrogen (e.g., using a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 2-4 hours), filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-Hydroxy-3-nitroacetophenone.

-

Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This protocol describes a facile transfer hydrogenation method that avoids the use of gaseous hydrogen.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C) (10 wt%)

-

Ammonium Formate (5.0 eq)

-

Methanol

-

Reaction flask with reflux condenser

-

Stirring and heating apparatus

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (10 wt% of the substrate).

-

To the stirred suspension, add ammonium formate (5.0 eq) in one portion.

-

Heat the reaction mixture to reflux and maintain for 1-3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-